2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Controlled Radical Polymerization Monolith Synthesis Stable Free Radical (SFR) Mediation

Select this 3-carboxy-functionalized nitroxide radical for applications demanding a negatively charged spin label. Its reactive carboxyl group enables covalent bioconjugation via EDC/NHS chemistry, while the 20.8% lower molar mass versus TEMPO analogs enhances gravimetric capacity in energy storage. This compound's documented membrane impermeability ensures specific extracellular ESR detection. For tailored monolith porosity or high-performance organic radical batteries, this is the strategic choice.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 2154-68-9
Cat. No. B014772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
CAS2154-68-9
Synonyms2,2,5,5-Tetramethyl-3-carboxypyrrolidine-N-oxyl;  3-Carboxy-PROXYL;  DL-3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl;  NSC 158842;  PCA; 
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1O)(C)C)C(=O)O)C
InChIInChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)
InChIKeyCLKPVQZFNYXFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (CAS 2154-68-9): Core Properties and Procurement Identity


2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, also known as 3-Carboxy-PROXYL, is a stable nitroxide free radical with the molecular formula C9H16NO3 and a molecular weight of 186.23 g/mol [1]. Its structure comprises a pyrrolidine ring bearing a nitroxyl radical and a 3-carboxylic acid substituent [2]. The compound is characterized as a yellow crystalline powder with a melting point of approximately 200°C (decomposition) [1]. This persistent radical serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics and interactions in biological and polymeric systems .

Why 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy Cannot Be Replaced by Other Nitroxide Radicals


Despite the broad availability of nitroxide radicals such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and other PROXYL derivatives, 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy exhibits a distinct combination of physicochemical properties—including a negatively charged carboxyl group and a five-membered pyrrolidine ring—that profoundly influences its performance in specific applications [1]. Generic substitution with a neutral or differently charged nitroxide can drastically alter key performance metrics such as reaction kinetics in controlled radical polymerization, radioprotective efficacy, cellular permeability, and molar mass in energy storage materials [2]. The following quantitative evidence demonstrates that the unique charge, steric profile, and reactivity of this compound directly translate into measurable advantages and trade-offs that must be considered during scientific selection and procurement.

Quantitative Differentiation of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy vs. In-Class Nitroxide Comparators


Faster Polymerization Kinetics and Improved Monolith Permeability Compared to TEMPO in SFR-Mediated Synthesis

In the preparation of porous poly(styrene-co-divinylbenzene) monoliths, polymerizations mediated by 3-carboxy-PROXYL were significantly faster and achieved higher monomer conversions in a shorter time than those mediated by TEMPO [1]. The use of carboxy-functional SFRs (3-carboxy-PROXYL and 4-carboxy-TEMPO) simultaneously accelerated the reaction kinetics, improved the permeability of the prepared monoliths, and enabled control over porous properties [1].

Controlled Radical Polymerization Monolith Synthesis Stable Free Radical (SFR) Mediation

Minimal Radioprotection Factor of 3-Carboxy-PROXYL vs. Positively Charged Nitroxides in Mammalian Cell Assays

In a comparative study evaluating the radioprotective properties of six water-soluble nitroxides using Chinese hamster V79 cells and clonogenic assays, 3-carboxy-PROXYL (a negatively charged nitroxide) provided minimal protection [1]. The best protectors were the positively charged nitroxides, Tempamine and 3-aminomethyl-PROXYL, which exhibited protection factors of 2.3 and 2.4, respectively, whereas Tempol had a protection factor of 1.3 [1]. The minimal protection afforded by 3-carboxy-PROXYL is a critical performance differentiator for applications where radioprotection is either desired or must be avoided.

Radioprotection Oxidative Stress Nitroxide Screening

Cell Membrane Non-Permeability of 3-Carboxy-PROXYL: A Defined Spatial Localization Tool

Studies on the membrane permeability of various nitroxyl radicals revealed distinct localization behaviors. 3-Carboxy-PROXYL was characterized as cell membrane non-permeable, in contrast to other derivatives such as methoxycarbonyl-PROXYL which was membrane permeable, and carbamoyl-PROXYL which was slightly permeable [1][2]. This non-permeability allows for the specific identification of free radical generation sites in the extracellular space, enabling researchers to spatially resolve oxidative events [2].

In Vivo ESR Spin Probe Localization Membrane Permeability

Short In Vivo Half-Life of 3-Carboxy-PROXYL: A Limitation for Certain MRI and In Vivo Spin Label Applications

While 3-carboxy-PROXYL and its derivatives are commonly used in vivo due to their resistance to reduction, their half-life is only approximately 2 minutes in the bloodstream and major organs, as determined by MRI studies in mice [1]. This rapid clearance limits their utility as paramagnetic contrast agents in MRI or as long-term in vivo spin labels [1]. This short half-life is a critical performance parameter that must be considered when selecting a nitroxide for in vivo applications.

In Vivo Pharmacokinetics MRI Contrast Agents Nitroxide Stability

20.8% Lower Molar Mass of PROXYL-Based Monomer Compared to TEMPO Analog in Energy Storage Materials

In the design of conductive polymers for energy storage, minimizing the molar mass of the monomeric unit is crucial for improving capacity. The utilization of the PROXYL stable radical instead of TEMPO decreases the weight of the monomeric unit [1]. Specifically, a NiSalen complex with 3-carboxy-PROXYL pendants exhibited a molar mass 20.8% lower than the corresponding TEMPO-containing monomer while maintaining the same number of redox centers per monomeric unit, which is expected to significantly improve energy storage parameters [1].

Energy Storage Materials Redox Polymers Nitroxide Radical Polymers

Covalent Attachment to Biomolecules via Carboxyl Group Enables Site-Specific Spin Labeling

The carboxylic acid moiety of 3-carboxy-PROXYL enables facile covalent conjugation to biomolecules through standard carbodiimide/N-hydroxysuccinimide (EDC/NHS) coupling chemistry. This has been demonstrated in the modification of recombinant human histone H1.3, where the resulting spin-labeled conjugate preserved its DNA binding capacity and formed complexes with plasmid DNA [1]. Similarly, it can be covalently attached to oligonucleotides to prepare DNA probes sensitive to electron spin resonance . In contrast, nitroxides lacking a carboxyl group (e.g., TEMPO) cannot be directly conjugated without additional synthetic modification.

Site-Directed Spin Labeling (SDSL) EPR Spectroscopy Bioconjugation

Optimized Application Scenarios for 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy Based on Quantitative Evidence


Accelerated Synthesis of Functionalized Porous Polymer Monoliths via Stable Free Radical Polymerization

Researchers aiming to prepare porous poly(styrene-co-divinylbenzene) monoliths with controlled pore size distributions should select 3-carboxy-PROXYL as the stable free radical mediator. Evidence demonstrates that its use results in faster polymerization kinetics and higher monomer conversions compared to TEMPO, while also improving the permeability of the final monolith [1]. The carboxy functionality further enables post-polymerization surface grafting to alter polarity, providing a versatile platform for creating tailored chromatographic stationary phases or catalytic supports.

Exclusive Measurement of Extracellular Free Radicals in In Vivo ESR Studies

For in vivo electron spin resonance (ESR) studies aimed at spatially resolving free radical generation, 3-carboxy-PROXYL is uniquely suited as an extracellular spin probe due to its documented cell membrane non-permeability [1][2]. This property allows for the specific detection of radical species produced in the extracellular milieu (e.g., by inflammatory cells) without interference from intracellular events. It is particularly valuable in disease models such as stroke and cardiovascular disorders where the localization of oxidative stress is critical.

High-Capacity Organic Radical Battery Electrode Materials

In the development of next-generation energy storage materials, 3-carboxy-PROXYL serves as a preferred building block for redox-active polymers due to its 20.8% lower molar mass compared to analogous TEMPO-based monomers [1]. This mass reduction, while retaining an equivalent number of redox centers, directly translates to a higher theoretical gravimetric capacity, making it a strategic choice for scientists engineering organic radical batteries, supercapacitors, and other high-performance electrochemical devices.

Site-Directed Spin Labeling (SDSL) of Proteins and Nucleic Acids for EPR Distance Measurements

3-Carboxy-PROXYL is the reagent of choice for site-directed spin labeling (SDSL) of biomolecules for EPR spectroscopy due to its reactive carboxyl group. This functional group enables straightforward and efficient covalent attachment to primary amines on proteins (e.g., lysine residues or N-termini) or amino-modified oligonucleotides using standard EDC/NHS chemistry [1][2]. The resulting stable radical conjugate provides the necessary paramagnetic center for distance measurements, conformational dynamics studies, and probing biomolecular interactions via EPR, a capability not directly available with non-functionalized nitroxides like TEMPO.

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